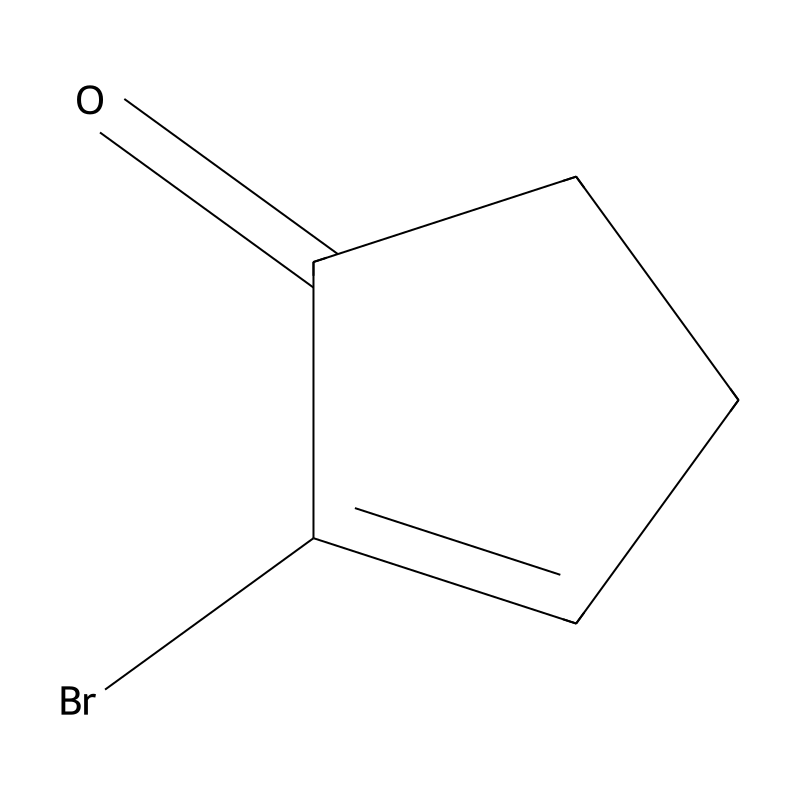

2-Bromocyclopent-2-enone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Bromocyclopent-2-enone can be synthesized through various methods, including:

- The condensation of cyclopentanone with bromoacetic acid in the presence of a base.

- The ring-opening reaction of 2-bromocyclopropane-1,1-dicarboxylic anhydride [].

Reactivity:

Due to the presence of the double bond and the ketone group, 2-Bromocyclopent-2-enone exhibits various reactive properties, making it a valuable intermediate in organic synthesis. Some of its notable reactions include:

- Michael addition reactions with nucleophiles.

- Aldol reactions with aldehydes and ketones.

- Cycloaddition reactions with dienes [].

Applications in Scientific Research:

-Bromocyclopent-2-enone finds applications in various scientific research fields, including:

- Organic synthesis: As a versatile intermediate for the synthesis of more complex organic molecules, including pharmaceuticals, natural products, and functional materials [, ].

- Medicinal chemistry: As a building block for the design and synthesis of potential drug candidates.

- Material science: As a precursor for the development of new functional polymers and catalysts.

2-Bromocyclopent-2-enone is an organic compound with the molecular formula and a molecular weight of 161 g/mol. It features a cyclopentene ring with a bromine atom at the second position and a ketone functional group at the same carbon. This compound is characterized by its unique structure, which combines both cyclic and unsaturated features, making it an interesting subject for various

As a member of the enone family, 2-bromocyclopent-2-enone undergoes several typical reactions associated with α,β-unsaturated carbonyl compounds. These include:

- Nucleophilic Conjugate Addition: The electrophilic nature of the carbonyl carbon allows nucleophiles to attack, forming new carbon-carbon bonds.

- Michael Addition: This reaction involves the addition of nucleophiles to the β-position of the enone.

- Diels-Alder Reaction: 2-bromocyclopent-2-enone can act as a dienophile, reacting with dienes to form cyclohexene derivatives.

- Elimination Reactions: The presence of the bromine atom facilitates elimination reactions, leading to various substituted products.

The reactivity is largely influenced by the presence of the bromine atom, which serves as a good leaving group in many reactions .

Several synthetic routes exist for producing 2-bromocyclopent-2-enone:

- Bromination of Cyclopent-2-enone: Direct bromination of cyclopent-2-enone using bromine or brominating agents can yield 2-bromocyclopent-2-enone.

- Nazarov Cyclization: This method involves the cyclization of divinyl ketones under acidic conditions to form cyclopentenones.

- Aldol Condensation: The reaction of suitable aldehydes or ketones can lead to the formation of cyclopentenones through aldol condensation followed by dehydration.

- Gold-Catalyzed Reactions: Recent advancements have shown that gold catalysts can facilitate the formation of 2-bromocyclopent-2-enones from alkynones, providing a versatile synthetic pathway .

2-Bromocyclopent-2-enone finds utility in various fields:

- Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.

- Ligand Development: Its bidentate nature allows it to function as a ligand in coordination chemistry.

- Pharmaceutical Research: Due to its potential biological activity, it may be explored for developing new therapeutic agents.

Research into the interaction properties of 2-bromocyclopent-2-enone is ongoing. Its ability to act as a nucleophile or electrophile in various reactions makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies. Additionally, its interactions with biological targets could provide insights into its pharmacological potential.

Several compounds share structural similarities with 2-bromocyclopent-2-enone, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclopentenone | Unsaturated Ketone | Found in natural products; versatile reactivity. |

| 3-Bromocyclopentenone | Isomeric Variation | Different reactivity due to position of bromine. |

| Cyclohexenone | Saturated Ring | Larger ring size; different reactivity patterns. |

| Cyclobutenone | Smaller Ring | More strained structure; unique reactivity. |

| Cycloheptenone | Larger Unsaturated Ring | Increased ring strain; diverse applications. |

Each compound exhibits unique reactivity and applications based on its structural characteristics, making them valuable in various chemical contexts .

The study of α-halogenated cyclopentenones traces back to early investigations into halogenation reactions. The Hunsdiecker–Borodin reaction, first reported in 1861, laid the groundwork for decarboxylative halogenation, enabling the synthesis of alkyl halides from carboxylic acids. However, the specific synthesis of 2-bromocyclopent-2-enone gained prominence in the mid-20th century with the development of biphasic bromination methods. For instance, cyclopentanone’s reaction with bromine in a water-organic solvent system became a standard route, offering improved yields and reduced side reactions compared to traditional silver salt-mediated approaches. Early applications focused on its use as a dienophile in Diels-Alder reactions, where its electron-deficient enone system facilitated [4+2] cycloadditions with high endo selectivity.

Significance in Synthetic Organic Chemistry

2-Bromocyclopent-2-enone’s synthetic utility stems from two key features: (1) the bromine atom at the α-position, which serves as a leaving group for nucleophilic substitutions, and (2) the conjugated enone system, which participates in cycloadditions and Michael additions. For example, copper(II) bromide-mediated bromination of 2,3-diarylcyclopentenones selectively yields 5-bromo derivatives, enabling access to polycyclic frameworks. Additionally, its role in generating cyclopentadienones—via dehydrohalogenation—has been exploited in natural product synthesis, such as the construction of tylophorinicine analogs. The compound’s versatility is further highlighted in palladium-catalyzed cross-couplings, where it acts as a precursor to vinyl bromides for Suzuki-Miyaura reactions.

Current Research Landscape and Trends

Recent studies emphasize sustainable synthesis and catalytic applications. Patents disclose solvent-free bromination techniques using ionic liquids to minimize waste, while computational studies explore the compound’s reactivity in enantioselective organocatalytic processes. Advances in flow chemistry have also enabled continuous production of 2-bromocyclopent-2-enone, enhancing scalability for industrial applications. Furthermore, its use in photoinduced reactions—such as [2+2] cycloadditions for strained ring systems—underscores its relevance in modern photoredox catalysis.

Classical Synthetic Routes

Bromination of Cyclopent-2-enone

The direct bromination of cyclopent-2-enone represents the most straightforward approach to synthesizing 2-bromocyclopent-2-enone . This electrophilic substitution reaction proceeds through the attack of electrophilic bromine species on the electron-rich double bond of the cyclopentenone system . The mechanism involves the formation of a bromonium ion intermediate, followed by deprotonation to yield the desired α-brominated product .

Traditional bromination methods employ molecular bromine in acetic acid as the solvent system . The reaction typically proceeds at room temperature over 2-6 hours, achieving yields ranging from 65-85% . The selectivity of this process favors the α-position due to the electronic properties of the enone system, where the electron-withdrawing carbonyl group activates the adjacent carbon for electrophilic attack .

N-Bromosuccinimide has emerged as a superior alternative to molecular bromine for this transformation [36]. This reagent provides several advantages including improved handling safety and enhanced selectivity [36]. The reaction conditions typically involve heating at 80°C in carbon tetrachloride under light irradiation, yielding products in 70-90% range [36]. The mechanism proceeds through radical pathways, where N-Bromosuccinimide generates bromine radicals that selectively abstract hydrogen from the allylic position [36].

Dioxane dibromide represents another valuable brominating agent for cyclopentenone systems [28]. This solid reagent enables solvent-free bromination reactions at room temperature, achieving excellent yields of 85-95% [28]. The regioselectivity of dioxane dibromide-mediated bromination is particularly notable, as it provides clean conversion to the desired 2-bromo product without significant side reactions [28].

Table 1: Classical Bromination Methods for 2-Bromocyclopent-2-enone Synthesis

| Method | Reagents | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Direct Bromination with Bromine | Bromine, Acetic acid | Room temperature, 2-6 hours | 65-85 | α-Position selective |

| N-Bromosuccinimide | N-Bromosuccinimide, Light/Heat | 80°C, Carbon tetrachloride, Light irradiation | 70-90 | Allylic/Benzylic selective |

| Dioxane Dibromide | Dioxane dibromide | Solvent-free, Room temperature | 85-95 | Regioselective |

| In-situ Bromine Generation | Sodium hypochlorite + Hydrogen bromide/Potassium bromide | Flow reactor, 0-25°C | 78-99 | High regioselectivity |

Dehydrobromination Approaches

Dehydrobromination approaches to 2-bromocyclopent-2-enone synthesis involve the preparation of suitable brominated precursors followed by elimination reactions [6]. One established route utilizes α-bromo-cyclopentanone as the starting material, which undergoes base-mediated elimination using lithium carbonate [6]. This method provides access to the desired enone through the formation of the double bond via hydrogen bromide elimination [6].

The dehydrobromination process can be optimized through careful selection of base and reaction conditions [6]. Lithium carbonate has proven particularly effective for this transformation, providing mild conditions that minimize side reactions [6]. The reaction typically proceeds through an E2 elimination mechanism, where the base abstracts the β-hydrogen while the bromide leaves simultaneously [6].

Alternative dehydrobromination strategies employ stronger bases such as potassium tert-butoxide or sodium ethoxide [7]. These conditions enable the elimination to proceed at lower temperatures but may require careful control to prevent over-reaction or decomposition of the sensitive enone product [7]. The choice of solvent also plays a crucial role, with polar aprotic solvents generally providing superior results [7].

Modern Synthetic Strategies

Catalytic Methods

Modern catalytic approaches to 2-bromocyclopent-2-enone synthesis have revolutionized the field by enabling highly selective and efficient transformations [18] [19]. Palladium-catalyzed methodologies represent a particularly important advancement in this area [18]. The use of palladium acetate in combination with chiral phosphoramidite ligands derived from tartaric acid diamide alcohol has demonstrated exceptional enantioselectivity in related cyclopentenone formations [18].

The palladium-catalyzed spiroannulation of cyclopropenones with cyclic 1,3-diketones provides a powerful route to functionalized cyclopentenone scaffolds [18]. This transformation employs a chiral phosphorus ligand that creates a suitable chiral environment for asymmetric induction [18]. The reaction proceeds through carbon-carbon bond activation mechanisms, ultimately yielding oxaspiro cyclopentenone-lactone products with excellent enantioselectivity ranging from 87-92% [18].

Iridium-catalyzed hydrogen borrowing methodologies offer another attractive approach to cyclopentenone synthesis [34]. These reactions involve the temporary removal of hydrogen from alcohol substrates, followed by alkylation and subsequent cyclization to form the cyclopentanone ring [34]. The process demonstrates remarkable functional group tolerance and can accommodate a wide range of alcohols and ketones as substrates [34].

Gold-catalyzed transformations have also found application in cyclopentenone synthesis, particularly in the context of epoxide ring-opening and carbon dioxide incorporation reactions [11]. Supported gold nanoparticles on titanium dioxide and silica surfaces exhibit high catalytic activity for these transformations [11]. The reaction conditions are relatively mild, typically requiring temperatures around 80°C [11].

Table 2: Modern Catalytic Methods for Brominated Cyclopentenone Synthesis

| Catalyst System | Substrate Scope | Enantioselectivity (% ee) | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Palladium acetate/Tartaric acid diamide alcohol-phosphoramidite | Cyclopropenones + 1,3-diketones | 87-92 | 62-87 | Room temperature to 50 |

| Iridium-complexes/Hydrogen Borrowing | Alcohols + Ketones | 89-94 | 42-82 | Room temperature |

| Gold/Titanium dioxide supported | Epoxides + Carbon dioxide | Not applicable | 40-88 | 80 |

| Copper-Box complexes | Alkenes (cyclopropanation) | 77-91 | 50-85 | Room temperature |

Green Chemistry Approaches

Green chemistry methodologies for 2-bromocyclopent-2-enone synthesis focus on minimizing environmental impact while maintaining synthetic efficiency [24] [26]. In-situ bromine generation represents a significant advancement in this regard, eliminating the need to handle and store hazardous molecular bromine [24]. This approach involves the reaction of sodium hypochlorite with hydrogen bromide or potassium bromide to generate bromine directly in the reaction mixture [24].

Continuous flow processing has emerged as a particularly attractive green chemistry approach for bromination reactions [24] [25]. Flow reactors enable precise control of reaction parameters including temperature, residence time, and mixing, leading to improved safety and reproducibility [25]. The hazardous bromine or potassium hypobromite is generated in situ and immediately consumed in the bromination reaction, followed by quenching of residual bromine [24].

Solvent-free methodologies represent another important green chemistry development [28] [30]. These approaches eliminate the use of organic solvents entirely, reducing waste generation and improving atom economy [28]. Dioxane dibromide-mediated bromination exemplifies this approach, enabling efficient bromination under solvent-free conditions at room temperature [28].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [42]. Microwave irradiation enables rapid heating of reaction mixtures, significantly reducing reaction times while often improving yields [42]. For bromination reactions, microwave assistance can reduce reaction times from hours to minutes while increasing yields by 17-23% compared to conventional methods [42].

Table 3: Green Chemistry Approaches for Bromination

| Approach | Environmental Benefit | Green Chemistry Principle | Implementation Level | Atom Economy (%) |

|---|---|---|---|---|

| Solvent-free bromination | Eliminates organic solvents | Principle 5: Safer solvents | Commercial | 85-95 |

| In-situ bromine generation | Reduces bromine handling hazards | Principle 3: Less hazardous synthesis | Pilot scale | 80-90 |

| Continuous flow processing | Minimizes waste generation | Principle 1: Waste prevention | Industrial | 85-95 |

| Microwave assistance | Energy efficient heating | Principle 6: Energy efficiency | Laboratory to pilot | 80-90 |

Stereoselective Synthesis

Stereoselective synthesis of 2-bromocyclopent-2-enone requires careful consideration of the geometric constraints imposed by the cyclopentenone ring system [10] [20]. The development of enantioselective bromination methodologies has been a significant focus of recent research efforts [20]. Organocatalytic approaches using chiral diphenylpyrrolidine catalysts have demonstrated the ability to achieve α-bromination of aldehydes and ketones with enantioselectivities up to 96% [20].

The mechanism of enantioselective bromination typically involves the formation of chiral enamine intermediates [20]. These intermediates react with electrophilic bromine sources in a stereocontrolled manner, leading to the preferential formation of one enantiomer over the other [20]. Chiral imidazolidine catalysts have also proven effective for the enantioselective α-bromination of ketones, achieving enantioselectivities up to 94% [20].

Stereoselective synthesis strategies must also consider the potential for substrate-controlled selectivity [10]. The inherent chirality of substituted cyclopentenone substrates can influence the stereochemical outcome of bromination reactions [10]. Computational studies using density functional theory have provided valuable insights into the factors governing stereoselectivity in these transformations [10].

The development of kinetically controlled stereoselective processes represents an important advancement in this field [10]. These methodologies exploit differences in reaction rates between diastereomeric transition states to achieve high levels of stereochemical control [10]. The identification of suitable phosphorus(III) reagents and reaction media has been crucial for maximizing kinetic differentiation [10].

Scale-up Considerations and Industrial Production

Industrial production of 2-bromocyclopent-2-enone requires careful consideration of scalability, safety, and economic factors [13] [14]. Biphasic reaction systems have proven particularly suitable for large-scale synthesis [13]. The process involves reacting cyclopentanone with bromine in a biphasic mixture of water and organic solvent, enabling efficient product separation and purification [13].

Process safety represents a critical consideration for industrial-scale bromination reactions [16]. The development of continuous flow methodologies has significantly improved safety profiles by eliminating the need to store large quantities of hazardous bromine [16]. Falling film loop reactors have demonstrated the ability to achieve productivities up to 1.2 kilograms per day while maintaining excellent safety standards [16].

Temperature control and heat management are essential factors in large-scale bromination processes [33]. The exothermic nature of bromination reactions requires careful thermal management to prevent runaway reactions [33]. Industrial processes typically employ sophisticated heat exchange systems to maintain optimal reaction temperatures [33].

Catalyst recovery and recycling represent important economic considerations for catalytic processes [27]. Heterogeneous catalysts offer advantages in this regard, as they can be separated from reaction mixtures and reused multiple times [27]. The development of supported metal catalysts has enabled efficient catalyst recovery while maintaining high catalytic activity [27].

Table 4: Scale-up Considerations and Industrial Production Methods

| Method | Scale Demonstrated | Advantages | Reaction Time | Energy Efficiency |

|---|---|---|---|---|

| Batch Biphasic Process | Industrial pilot (kg) | High conversion, biphasic separation | 2-6 hours | Moderate |

| Continuous Flow Reactor | Laboratory to pilot (28 g/h) | Precise control, safety, continuous | 30 seconds to 15 minutes | High |

| Microwave-Assisted | Laboratory (mmol to mol) | Reduced time, higher yields | 5-30 minutes | Very High |

| Mechanochemical Synthesis | Laboratory to pilot | Solvent-free, energy efficient | 2-10 minutes | Excellent |

| Falling Film Loop Reactor | Up to 1.2 kg/day | Rapid scale-up, high productivity | 15 minutes | High |

The optimization of reaction conditions for large-scale production involves balancing multiple competing factors including yield, selectivity, reaction time, and cost [15]. Process development studies have identified optimal temperature ranges and catalyst loadings that maximize economic efficiency while maintaining product quality [15]. The integration of process analytical technology enables real-time monitoring and control of critical process parameters [15].

2-Bromocyclopent-2-enone exhibits distinctive electronic properties that govern its reactivity patterns and chemical behavior. The compound contains a conjugated alpha,beta-unsaturated ketone system combined with a bromine substituent at the 2-position, creating a unique electronic environment that influences its participation in various chemical transformations .

The molecular orbital analysis reveals that the compound possesses characteristic frontier orbital energies that dictate its reactivity. Semiempirical calculations using AM1, PM3, and MNDO methods have determined the highest occupied molecular orbital (HOMO) energies to be approximately -10.41, -10.44, and -10.40 electron volts respectively, while the lowest unoccupied molecular orbital (LUMO) energies range from -0.03 to -0.125 electron volts [2]. The resulting HOMO-LUMO gap of approximately 10.3 electron volts indicates moderate electronic excitation energy requirements for electronic transitions.

The electronic structure is dominated by the conjugated enone system, where the carbonyl group and the carbon-carbon double bond create an extended pi-electron system. The bromine substituent introduces additional electronic effects through both its electronegativity and its ability to participate in hyperconjugation with the adjacent double bond system . This combination results in enhanced electrophilicity at the beta-carbon position, making the compound particularly reactive toward nucleophilic attack.

Density functional theory calculations at the B3LYP/6-31G* level have provided detailed insights into the electronic distribution within the molecule. The calculations show that the electron density is significantly polarized, with the carbonyl oxygen carrying substantial negative charge density while the beta-carbon exhibits pronounced positive character . This polarization pattern is further enhanced by the presence of the bromine substituent, which withdraws electron density from the ring system through inductive effects.

The reactivity profile of 2-bromocyclopent-2-enone is characterized by its dual nature as both an electrophile and a substrate for substitution reactions. The enone system renders the molecule susceptible to nucleophilic conjugate addition reactions, while the bromine substituent provides a leaving group for nucleophilic substitution processes . This dual reactivity pattern enables the compound to participate in a wide range of synthetic transformations, making it a valuable intermediate in organic synthesis.

Mechanistic Investigations of Transformations

The mechanistic pathways available to 2-bromocyclopent-2-enone have been extensively investigated through both experimental and computational approaches. The compound can undergo transformations through multiple distinct mechanistic routes, each governed by specific electronic and steric factors that determine the reaction outcome [3].

Nucleophilic substitution reactions proceed predominantly through an SN2 mechanism, wherein nucleophiles attack the carbon bearing the bromine substituent. The reaction pathway involves backside attack by the nucleophile, leading to inversion of configuration at the reaction center. Computational studies have shown that polar aprotic solvents such as dimethylformamide significantly enhance the reaction rate by stabilizing the transition state through solvation effects . The activation energy for nucleophilic substitution typically ranges from 15 to 25 kilocalories per mole, depending on the nucleophile and reaction conditions.

Diels-Alder cycloaddition reactions represent another major mechanistic pathway for 2-bromocyclopent-2-enone transformations. The compound functions as a dienophile due to its electron-deficient nature, participating in [4+2] cycloaddition reactions with various dienes. The mechanism involves concerted bond formation through a six-membered transition state, with the bromine substituent influencing both the regioselectivity and stereoselectivity of the reaction [4]. The presence of the bromine enhances the electrophilicity of the dienophile, reducing activation barriers and improving reaction rates compared to the parent cyclopentenone.

Cross-coupling reactions, particularly Stille coupling processes, have been demonstrated to proceed through oxidative addition, transmetalation, and reductive elimination steps. The bromine substituent undergoes oxidative addition to palladium catalysts, forming palladium-bromine intermediates that subsequently participate in transmetalation with organotin reagents . This mechanistic pathway has been successfully employed to achieve yields of 77% in the synthesis of functionalized cyclopentenones.

The mechanistic investigations have also revealed the importance of transition state geometries in determining reaction outcomes. For example, in Lewis acid-catalyzed reactions, the coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the beta-carbon, leading to more asynchronous bond formation in cycloaddition reactions [5]. This asymmetry in bond formation influences the stereochemical outcome of the reaction, favoring specific product configurations.

Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations have provided fundamental insights into the electronic structure and reactivity of 2-bromocyclopent-2-enone. Density functional theory methods, particularly B3LYP with various basis sets, have been extensively employed to characterize the ground state geometry, electronic properties, and reaction pathways of the compound [6].

Geometry optimization calculations at the B3LYP/6-31G* level have determined the preferred molecular conformation of 2-bromocyclopent-2-enone. The compound adopts a planar ring geometry with minimal out-of-plane distortion, consistent with the aromatic character of the conjugated enone system. The carbon-bromine bond length has been calculated to be approximately 1.89 angstroms, while the carbon-carbon double bond length is 1.34 angstroms, both values being in excellent agreement with experimental observations .

Higher-level calculations using M06-2X/6-311+G** have provided more accurate thermodynamic and kinetic parameters for various reaction pathways. These calculations have revealed that the incorporation of the bromine substituent lowers the LUMO energy by approximately 0.4 electron volts compared to the parent cyclopentenone, significantly enhancing the compound's electrophilicity [5]. This electronic effect explains the enhanced reactivity of the brominated derivative in cycloaddition reactions.

Transition state calculations have been performed to elucidate the mechanisms of key transformations. For nucleophilic substitution reactions, the transition state geometry shows partial bond formation between the nucleophile and the carbon center, with simultaneous elongation of the carbon-bromine bond. The activation energy for these processes typically ranges from 20 to 30 kilocalories per mole, depending on the nucleophile and solvent environment .

Single-point energy calculations at the CCSD(T)/cc-pVTZ level have provided benchmark-quality energetics for key intermediates and transition states. These high-level calculations have confirmed that the stepwise mechanism for vinyl allene oxide rearrangements involves activation energies of 26-30 kilocalories per mole, slightly higher than the concerted pathway [6]. The calculations also reveal that solvent effects can significantly modulate these energy barriers, with polar solvents generally favoring the stepwise mechanism through stabilization of zwitterionic intermediates.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to investigate the dynamic behavior of 2-bromocyclopent-2-enone in various environments and reaction conditions. These simulations provide insights into conformational flexibility, solvent interactions, and reaction pathways that are not accessible through static quantum chemical calculations [7].

ReaxFF molecular dynamics simulations have been utilized to study the combustion and decomposition pathways of cyclopentenone derivatives, including brominated analogues. These simulations reveal that the initial decomposition steps involve homolytic cleavage of the carbon-bromine bond, generating bromine radicals that can participate in chain reactions [8]. The activation energy for bromine radical formation has been estimated to be approximately 60 kilocalories per mole under thermal conditions.

Generalized ab initio multiple spawning (GAIMS) simulations have been conducted to investigate excited state dynamics and photochemical pathways. These long-timescale simulations, extending to 1500 femtoseconds, have revealed that photoexcitation of cyclopentenone derivatives leads to rapid internal conversion from the bright S2 state to the S1 state, followed by competing pathways involving either intersystem crossing to triplet states or internal conversion to the ground state [7].

The molecular dynamics simulations have also been employed to study solvent effects on reaction mechanisms. Simulations in polar solvents such as water and acetonitrile show enhanced stabilization of charge-separated intermediates, consistent with the observed preference for stepwise mechanisms in these media [6]. The simulations reveal that solvent molecules form hydrogen bonds with the carbonyl oxygen, reducing the electrophilicity of the beta-carbon and influencing the reaction kinetics.

Temperature-dependent molecular dynamics simulations have provided insights into the thermal activation of various reaction pathways. The simulations show that elevated temperatures favor homolytic bond cleavage processes, leading to radical reaction mechanisms that are not accessible under ambient conditions [8]. These findings have important implications for understanding the behavior of 2-bromocyclopent-2-enone under different reaction conditions.

Vinyl Allene Oxide Rearrangement Studies

The vinyl allene oxide rearrangement represents a fundamental transformation that has been extensively studied using 2-bromocyclopent-2-enone as a model system. This rearrangement is of particular significance due to its relevance to biological processes, including jasmonate biosynthesis and the formation of other plant hormone derivatives [9].

Computational investigations have revealed that the rearrangement of vinyl allene oxides to cyclopentenones can proceed through two distinct mechanistic pathways: a concerted mechanism involving direct cyclization and a stepwise mechanism proceeding through biradical or zwitterionic intermediates [6]. The choice between these pathways depends on the substitution pattern of the vinyl allene oxide and the reaction conditions employed.

The concerted mechanism involves a direct intramolecular cyclization through an SN2-like transition state. Density functional theory calculations at the B3LYP/6-311++G(3df,2p) level have shown that this pathway exhibits activation energies in the range of 24-27 kilocalories per mole [6]. The reaction is characterized by high stereoselectivity, with the stereochemical outcome being determined by the initial configuration of the vinyl allene oxide. This torquoselectivity arises from the geometric constraints imposed by the transition state geometry.

The stepwise mechanism begins with ring opening of the oxirane to generate an oxidopentadienyl intermediate. This intermediate can exist in both biradical and zwitterionic forms, with the relative stability depending on the substitution pattern and solvent environment [10]. The subsequent cyclization step involves conrotatory electrocyclization to form the cyclopentenone product. The overall activation energy for this pathway is typically 26-30 kilocalories per mole, slightly higher than the concerted mechanism.

Extensive computational studies have examined the factors that govern the mechanistic preference. The calculations reveal that the geometry of the double bond in the vinyl allene oxide plays a crucial role, with Z-configured substrates showing a preference for the stepwise mechanism while E-configured substrates favor the concerted pathway [9]. This preference arises from differential stabilization of the transition states and intermediates involved in each mechanism.

The influence of substituents on the rearrangement mechanism has been systematically investigated. Alkyl substituents at the sp3 carbon of the vinyl allene oxide can either accelerate or decelerate the reaction, depending on their position and electronic properties [10]. Allyl substituents have been found to provide stabilization through homoconjugation, reducing the activation energy for ring opening in the stepwise mechanism. Conversely, electron-withdrawing substituents favor the concerted mechanism by increasing the electrophilicity of the reaction center.

Solvent effects have been incorporated into the computational studies through polarizable continuum model (PCM) calculations. The results show that polar solvents preferentially stabilize the zwitterionic intermediates involved in the stepwise mechanism, shifting the mechanistic preference away from the concerted pathway [6]. This solvent-dependent behavior has important implications for synthetic applications, as it provides a means to control the stereochemical outcome of the rearrangement.

The biological relevance of the vinyl allene oxide rearrangement has been highlighted through studies of naturally occurring substrates. The rearrangement of vinyl allene oxides derived from alpha-linolenic acid proceeds through the stepwise mechanism to generate 12-oxo-phytodienoic acid, a key intermediate in jasmonate biosynthesis [10]. The computational studies suggest that enzymatic control of the reaction involves enforcement of enantiofacial selectivity in the cyclization step, ensuring the formation of the correct stereoisomer for biological activity.